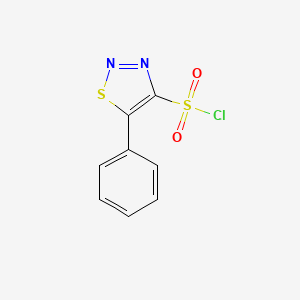

![molecular formula C20H21N3O2 B2370590 1-(benzo[d]oxazol-2-yl)-N-benzyl-N-methylpyrrolidine-2-carboxamide CAS No. 1796903-54-2](/img/structure/B2370590.png)

1-(benzo[d]oxazol-2-yl)-N-benzyl-N-methylpyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzoxazole derivatives are a significant class of compounds in medicinal chemistry due to their wide spectrum of pharmacological activities . They have been synthesized and evaluated for their in vitro antibacterial, antifungal, and anticancer activities .

Synthesis Analysis

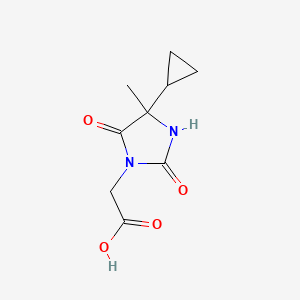

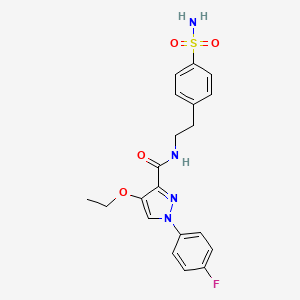

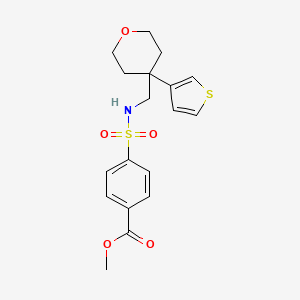

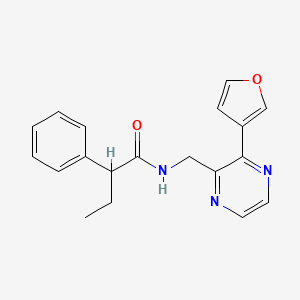

Benzoxazole compounds are typically confirmed by IR, 1H/13C-NMR, and mass spectrometry . The synthesis of these compounds often involves the creation of benzoxazole rings and the attachment of various functional groups .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be analyzed using techniques such as 1H-NMR and 13C-NMR . These techniques provide information about the hydrogen and carbon atoms in the molecule, respectively.Chemical Reactions Analysis

Benzoxazole derivatives have been screened for their in vitro antimicrobial activity against various bacteria and fungi . They have also been evaluated for their in vitro anticancer activity .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be determined using various techniques. For example, IR spectroscopy can provide information about the functional groups present in the molecule .Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Benzoxazole derivatives serve as valuable starting materials in drug discovery. Researchers have exploited their structural diversity to design novel compounds with potential therapeutic effects. The bicyclic planar structure of benzoxazole makes it an attractive scaffold for drug development. Notably, this compound has been investigated for its anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory properties .

Anti-Fungal Agents

Studies have explored the antifungal activity of benzoxazole derivatives. Compound 19, for instance, exhibited potent antifungal effects against Aspergillus niger, while compound 1 was effective against Candida albicans .

Synthetic Strategies

Researchers have developed various synthetic methodologies for benzoxazole derivatives. Notably, 2-aminophenol serves as a key precursor in these strategies. Different reaction conditions and catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts, have been employed to synthesize benzoxazole derivatives .

Heterocyclic Synthesis

Benzoxazole compounds contribute to the field of heterocyclic chemistry. Their synthesis using eco-friendly pathways and catalytic systems has been a focus of research. These heterocyclic scaffolds offer diverse possibilities for functionalization and modification .

Biological Activities

Beyond their role in drug discovery, benzoxazole derivatives exhibit a range of biological activities. Researchers have explored their potential as antioxidants, anti-inflammatory agents, and more. Understanding their interactions with biological targets is crucial for further applications .

Transition-Metal-Free Reactions

Recent advances include transition-metal-free direct C-2 aroylation of benzoxazoles using acid chlorides. N,N-dimethyl-4-aminopyridine (DMAP) serves as an effective catalyst, yielding 2-ketoazoles in good yields .

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(1,3-benzoxazol-2-yl)-N-benzyl-N-methylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-22(14-15-8-3-2-4-9-15)19(24)17-11-7-13-23(17)20-21-16-10-5-6-12-18(16)25-20/h2-6,8-10,12,17H,7,11,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIYKJMXTNKTCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2CCCN2C3=NC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Benzoxazol-2-yl)-N-benzyl-N-methylpyrrolidine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B2370510.png)

![Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/no-structure.png)

![1-(benzo[d]thiazole-2-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2370523.png)

![5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2370525.png)

![ethyl 3-cyano-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2370526.png)

![3-Methyl-6-[4-(6-oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2370529.png)